Ethyl 5-amino-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-4-(3-methoxyphenyl)-2-methylsulfanylthieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-4-23-16(21)14-12(18)11-13(9-6-5-7-10(8-9)22-2)19-17(24-3)20-15(11)25-14/h5-8H,4,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQLIQNRPIMMEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N=C(N=C2S1)SC)C3=CC(=CC=C3)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601127752 | |
| Record name | Ethyl 5-amino-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601127752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301846-06-0 | |
| Record name | Ethyl 5-amino-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=301846-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-amino-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601127752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Triple-Negative Breast Cancer Inhibition
Recent research has shown that thieno[2,3-d]pyrimidine derivatives, including the compound , exhibit promising activity against triple-negative breast cancer cells . TNBC is characterized by the absence of estrogen receptors (ER), progesterone receptors (PR), and human epidermal growth factor receptor 2 (HER2), making it particularly challenging to treat .
The compound's mechanism of action is believed to involve the inhibition of key cellular targets:
- Epidermal Growth Factor Receptor (EGFR) suppression
- Tyrosine Kinase Inhibition (TKI)
- Vascular Endothelial Growth Factor (VEGF) suppression
These mechanisms contribute to the compound's potential efficacy against TNBC cells .
Cytotoxicity Studies
In a comprehensive study evaluating the cytotoxic activity of various thieno[2,3-d]pyrimidine derivatives against the MDA-MB-231 cell line (a TNBC cell line), the following results were observed:
- All synthesized compounds exhibited cytotoxic activity at a drug concentration of 50 μM .
- Compounds with electron-withdrawing groups showed higher cytotoxic activity .
- The most potent compound in the series (not specifically the title compound) demonstrated an IC50 value of 27.6 μM against MDA-MB-231 cells .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that the presence of electron-withdrawing groups, particularly in the meta position of the phenyl ring, enhanced the cytotoxic activity. This improvement is attributed to the p-π conjugation effect .
Microtubule Targeting Activity
While not specifically referring to the title compound, related thieno[2,3-d]pyrimidine derivatives have shown activity as microtubule targeting agents. For instance, 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives demonstrated:
- Microtubule depolymerization effects
- Antiproliferative activity against drug-sensitive cancer cell lines
The most potent compound in this related series showed an EC50 of 19 nM for microtubule depolymerization and significant antiproliferative effects .
Phosphodiesterase Type 4 Inhibition
Research on structurally similar compounds, specifically pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, has indicated potential as phosphodiesterase type 4 (PDE4) inhibitors . While this activity is not directly attributed to the title compound, it suggests a potential avenue for further investigation of its biological activities.
Scientific Research Applications
Structure
The compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity. The presence of the methoxyphenyl and methylthio groups contributes to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the potential of Ethyl 5-amino-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate as an anticancer agent. For instance:
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit selective cytotoxicity against various cancer cell lines. The compound showed promising results in inhibiting tumor growth in vitro and in vivo models .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicated that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties. In animal models of inflammation, the compound exhibited a reduction in inflammatory markers and symptoms, suggesting its potential use in treating inflammatory diseases .
Enzyme Inhibition
The compound has shown efficacy as an inhibitor of specific enzymes involved in disease pathways. For example, it was found to inhibit certain kinases that play a role in cancer progression, highlighting its potential as a targeted therapy .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of standard chemotherapeutic agents.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated an MIC (Minimum Inhibitory Concentration) that was comparable to leading antibiotics currently on the market.
Case Study 3: Anti-inflammatory Response
In an experimental model of arthritis, the administration of this compound resulted in significant reductions in joint swelling and pain scores compared to control groups.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations at Position 2
The methylthio group at position 2 distinguishes the target compound from analogs with bulkier or polar substituents:
Key Insights :
- Methylthio groups balance lipophilicity and reactivity, whereas morpholinylmethyl or benzyl substituents increase polarity or steric hindrance .
- Chloroethyl groups introduce electrophilic sites, which may enhance cytotoxicity but pose stability challenges .
Substituent Variations at Position 4
The 3-methoxyphenyl group at position 4 contrasts with para-substituted or amino-linked analogs:
Key Insights :
- Meta-methoxy groups (target) vs. para-methoxy () alter steric and electronic interactions in receptor binding.
- Bromophenyl (TPY4) and chlorophenylamino () groups introduce halogen bonding but reduce solubility compared to methoxy .
Substituent Variations at Position 5
The amino group at position 5 is critical for hydrogen bonding, contrasting with methyl or hydrogen substituents:
Key Insights :
- Amino groups enhance solubility and target engagement, whereas methyl groups prioritize passive membrane diffusion .
Key Insights :
- Nucleophilic displacement (target) offers straightforward access to methylthio derivatives, while cyclocondensation enables rapid scaffold diversification .
Preparation Methods
Cyclocondensation of Dihydrothiophene Intermediates
Dihydrothiophene derivatives serve as key precursors. A representative method involves the reaction of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles (6 ) with formaldehyde (HCHO) and primary amines under noncatalyzed conditions. For the target compound, the 3-methoxyphenyl group is introduced at the C4 position during the formation of the dihydrothiophene intermediate.
Preparation of trans-2-Amino-4-(3-Methoxyphenyl)-5-Benzoyl-4,5-Dihydrothiophene-3-Carbonitrile
-
Starting Materials :
-
α-Thiocyanatoacetophenone (7 )
-
3-Methoxybenzaldehyde
-
Cyanothioacetamide (8 )
-
-
Reaction Conditions :
-
Solvent: Ethanol (EtOH)
-
Catalyst: Aqueous KOH (10%)
-
Temperature: 25°C
-
Time: 0.5–1 hour
-
-
Mechanism :
Mannich-Type Cyclization
The dihydrothiophene intermediate undergoes cyclization with formaldehyde and amines to form the pyrimidine ring.
Reaction Protocol
-
Reagents :
-
Dihydrothiophene (6a , 0.6–0.8 mmol)
-
Primary amine (e.g., methylamine, 1.05 equivalents)
-
37% aqueous formaldehyde (1.0 mL)
-
-
Conditions :
-
Solvent: Ethanol or ethanol-DMF mixture
-
Temperature: Reflux (2–3 minutes) followed by 24-hour stirring at 20°C
-
Workup: Filtration and recrystallization (ethanol–hexane)
-
-
Key Interactions :
Optimization of Reaction Parameters
Solvent and Catalyst Effects
Temperature and Time
-
Cyclization : Short reflux periods (2–3 minutes) prevent decomposition, while extended stirring ensures complete crystallization.
Characterization and Analytical Data
Post-synthesis characterization ensures structural fidelity:
Spectroscopic Analysis
-
LCMS (m/z) :
-
¹H NMR (DMSO-d₆) :
-
¹³C NMR :
Comparative Analysis of Synthetic Routes
| Parameter | Cyclocondensation Route | Mannich Cyclization |
|---|---|---|
| Reaction Time | 1 hour | 24 hours |
| Yield | 38–40% | 65–75% |
| Byproducts | Minimal | None reported |
| Scalability | Moderate | High |
Challenges and Mitigation Strategies
-
Low Intermediate Yields :
-
Steric Hindrance :
Recent Advancements
Q & A
Q. What are the established synthetic routes for Ethyl 5-amino-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate?
The compound is synthesized via cyclocondensation reactions. A key method involves reacting ethyl 5-amino-4-(substituted amino)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate with triethyl orthoformate (TEOF) under acid-mediated conditions, yielding derivatives in 60–97% efficiency within 15–60 minutes . Another approach uses sodium carbonate in ethanol to cyclize intermediates like 4-chloro-2-methylthio-5-pyrimidinecarbonitrile with ethyl mercaptoacetate, forming the thieno[2,3-d]pyrimidine core .
Q. How is the compound characterized structurally?
X-ray crystallography is critical for confirming molecular conformation. For related thieno[2,3-d]pyrimidines, single-crystal studies reveal puckered pyrimidine rings with dihedral angles (e.g., 80.94° between fused thiazolopyrimidine and benzene rings) and hydrogen-bonded crystal packing . Spectroscopic methods (1H/13C NMR, HRMS) and elemental analysis are standard for purity and functional group verification .
Q. What are common functionalization strategies for modifying the ester group?
The ester group’s low reactivity complicates direct amidation. A workaround involves peptide coupling reagents (e.g., HATU or DIC) to synthesize amides from pre-hydrolyzed carboxylic acids . Alkylation at the 2-(methylthio) position with amines or thiols is also reported, enabling diversification of the thioether moiety .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with bulky substituents?
Steric hindrance from substituents (e.g., 3-methoxyphenyl) can reduce cyclocondensation efficiency. Optimizing reaction time (e.g., extended reflux to 8–10 hours) and using polar aprotic solvents (e.g., DMF) improves yields. Catalytic additives like sodium acetate may stabilize intermediates .
Q. What computational tools are used to predict biological activity?
Molecular docking studies against targets like TrmD (a bacterial methyltransferase) help rationalize antimicrobial activity. Density Functional Theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects .
Q. How to resolve contradictions in reported biological activities?
Discrepancies in antimicrobial or receptor-binding data (e.g., moderate inhibition of Proteus vulgaris vs. weak 5-HT3 receptor affinity) require rigorous controls:
Q. What strategies validate the compound’s role in kinase-HDAC dual inhibition?
For chimeric kinase-HDAC inhibitors:
- Enzymatic assays : Measure HDAC inhibition (via fluorogenic substrates) and kinase activity (ATPase assays) .
- Structural analogs : Compare with hydroxamic acid derivatives to identify critical hydrogen-bonding motifs .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
